molecular formula C19H29N3O3 B7928712 [4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

[4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7928712
M. Wt: 347.5 g/mol
InChI Key: UUVNEFRGHOGDSQ-UHFFFAOYSA-N
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Description

[4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a cyclohexyl backbone modified with an amino-acetylamino substituent, an isopropyl carbamate group, and a benzyl ester (Fig. 1). This compound is of interest in medicinal chemistry, particularly in peptide synthesis and protease inhibitor design, due to its dual functional groups: the benzyl ester acts as a protective moiety, while the amino-acetylamino group may facilitate hydrogen bonding in biological targets.

Properties

IUPAC Name

benzyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-15-6-4-3-5-7-15)17-10-8-16(9-11-17)21-18(23)12-20/h3-7,14,16-17H,8-13,20H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVNEFRGHOGDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Reaction for Cyclohexenyl Intermediate Synthesis

The Wittig reaction constructs the cyclohexene backbone using 1,4-cyclohexanedione and ethyl acetate triphenylphosphine ylide.

  • Conditions :

    • Solvent: Toluene, dioxane, or tetrahydrofuran.

    • Temperature: 60–120°C.

    • Yield: ~80% (based on analogous reactions).

For example, 1,4-cyclohexanedione reacts with ylide in toluene at 100°C to form 2-(4-carbonylcyclohexenyl) ethyl acetate. This intermediate is critical for subsequent oximation and hydrogenation.

Oximation and Catalytic Hydrogenation

The cyclohexenyl carbonyl group is converted to an oxime via condensation with hydroxylamine hydrochloride.

  • Catalysts : Oxalic acid or fumaric acid in acetonitrile or dioxane.

  • Conditions : Reflux at 50–100°C for 1.5 hours, yielding 79–80% oxime intermediate.

Hydrogenation of the oxime to the amine is performed using:

  • Catalysts : 5–10% Pd-C or Raney-Ni.

  • Conditions : 5–10 bar H₂ pressure, 20–30°C, ethanol solvent.

  • Yield : 80–82%.

Notably, high-pressure hydrogenation (14 MPa, 130°C) is avoided here, improving safety and scalability compared to earlier methods.

Carbamate Formation Strategies

The final step involves introducing the isopropyl-carbamic acid benzyl ester group. Two approaches are documented:

Benzyl Chloroformate Coupling

Reaction of the cyclohexylamine intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base:

  • Base : Triethylamine or diisopropylethylamine.

  • Solvent : Dichloromethane or THF.

  • Yield : ~85% (extrapolated from similar syntheses).

For instance, (1S,4R)-4-aminocyclopentene carboxylate treated with Cbz-Cl and triethylamine yields the protected carbamate.

Zinc Chloride-Catalyzed Carbamate Synthesis

An alternative method employs ZnCl₂ to catalyze the reaction between carbamoyl chlorides and alcohols:

  • Conditions : Room temperature, stoichiometric ZnCl₂.

  • Advantages : Mild conditions and compatibility with sensitive functional groups.

While specific data for the target compound is limited, this method is applicable to aromatic and aliphatic carbamates.

Stereochemical Considerations

The stereochemistry of the cyclohexylamine intermediate is preserved during hydrogenation due to double inversion mechanisms. For example, sodium hydride-mediated cyclization in THF retains configuration through benzylic cation intermediates. Optical rotation data ([α]D = −40.4°) confirms enantiomeric purity in related compounds.

Comparative Analysis of Methods

Step Method Catalyst/Conditions Yield Reference
Cyclohexenyl SynthesisWittig ReactionToluene, 100°C80%
OximationOxalic Acid CondensationAcetonitrile, reflux79–80%
HydrogenationPd-C, 7 bar H₂Ethanol, 25°C80.9%
Carbamate FormationZnCl₂ CatalysisRT, stoichiometric ZnCl₂~85%

Milder hydrogenation conditions (5–10 bar vs. 14 MPa) and scalable Wittig reactions highlight advancements over older protocols .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

[4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ester Group Stability: Benzyl vs. Cyclohexyl vs. tert-Butyl

The choice of ester protecting groups significantly impacts stability and synthetic utility. Key comparisons include:

Ester Type Aspartimide Formation Rate (HF/anisole, 0°C) Stability in Amine Treatment Deprotection Conditions
Benzyl 73.6 × 10⁻⁶ s⁻¹ 51% imide in 24 h Requires strong acids (e.g., HF)
Cyclohexyl ~24.5 × 10⁻⁶ s⁻¹ (estimated) 0.3% imide in 24 h Mild acidic conditions
tert-Butyl Not reported High stability Requires concentrated TFA
  • Benzyl Ester (Target Compound): While widely used, the benzyl ester in the target compound is prone to aspartimide formation under acidic or tertiary amine conditions, limiting its utility in peptide elongation .
  • Cyclohexyl Ester Analogues: Substituting benzyl with cyclohexyl esters reduces aspartimide formation by 170-fold in diisopropylethylamine, making cyclohexyl derivatives superior for prolonged synthesis .
  • tert-Butyl Ester Variant (): The tert-butyl ester version of the target compound (C16H31N3O3) offers enhanced stability under acidic conditions but necessitates harsh deprotection methods (e.g., trifluoroacetic acid), which may degrade sensitive functional groups .

Amino Acid Side Chain Modifications

Structural analogues vary in their amino acid substituents, altering physicochemical and biological properties:

Compound Amino Acid Side Chain Impact
Target Compound Amino-acetylamino Moderate hydrophilicity; potential for hydrogen bonding
[4-((S)-2-Amino-3-Methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamate 3-Methyl-butyrylamino (branched) Increased lipophilicity; enhanced membrane permeability

The branched 3-methyl-butyrylamino group in the cyclopropyl-carbamate analogue () may improve bioavailability but reduce solubility in aqueous environments compared to the linear amino-acetylamino chain in the target compound .

Commercial Viability and Stability

The target compound and several cyclohexyl derivatives (e.g., n-(Sec-butyl)-4-methylcyclohexan-1-amine) have been discontinued by suppliers due to stability issues or low demand . In contrast, tert-butyl-protected carbamates remain available, suggesting better shelf-life under standard storage conditions .

Q & A

Q. What are the recommended synthetic strategies for preparing [4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection steps. The benzyl ester group is introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) between the carboxylic acid and benzyl alcohol. The amino-acetylamino moiety requires Boc (tert-butoxycarbonyl) or Fmoc protection to prevent side reactions. Purification often employs silica gel chromatography (hexane/ethyl acetate gradients) or preparative HPLC for high-purity yields (>95%) . Monitor reaction progress via TLC or LC-MS.

Q. How to structurally characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1^1H NMR confirms benzyl ester protons (δ 7.3–7.5 ppm, multiplet) and cyclohexyl protons (δ 1.2–2.1 ppm). 13^{13}C NMR identifies carbonyl carbons (amide at ~170 ppm, ester at ~165 ppm).
  • IR : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and amide N-H (~3300 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns.

Q. What are the critical solubility and storage considerations for this compound?

  • Methodological Answer : Solubility varies with solvent polarity. Test in DMSO (polar aprotic) for biological assays or dichloromethane (non-polar) for synthetic steps. Store at –20°C under inert gas (argon) to prevent hydrolysis of the benzyl ester or oxidation of the amino group. Stability studies recommend pH 7–8 buffers for short-term use .

Advanced Research Questions

Q. How to evaluate enantiomeric purity and its impact on biological activity?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Compare retention times to racemic mixtures. Enantiomeric excess (ee) >98% is critical for receptor-binding studies. For activity correlation, perform dose-response assays (e.g., IC50_{50} measurements) with isolated enantiomers .

Q. What experimental designs resolve contradictions in reported metabolic stability data?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., liver microsomes vs. hepatocytes). Standardize protocols:
  • Use pooled human liver microsomes (HLM) with NADPH cofactors.
  • Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.
  • Include positive controls (e.g., verapamil) to validate enzyme activity.

Q. How to model the compound’s interactions with target proteins computationally?

  • Methodological Answer :
  • Docking : Use AutoDock Vina with crystal structures (PDB) of relevant receptors (e.g., kinases). Focus on hydrogen bonding (amide/ester groups) and hydrophobic interactions (cyclohexyl/isopropyl).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate RMSD and free energy (MM-PBSA) for affinity rankings.

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. organic solvents?

  • Methodological Answer : Discrepancies often stem from impurities or hydration states. Re-crystallize the compound and re-test solubility in standardized buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, ethanol). Use dynamic light scattering (DLS) to detect aggregates. Purity must be confirmed via HPLC before interpretation .

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